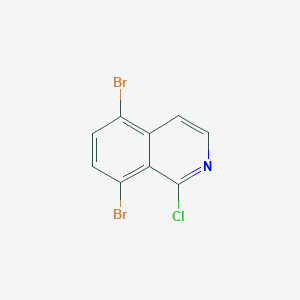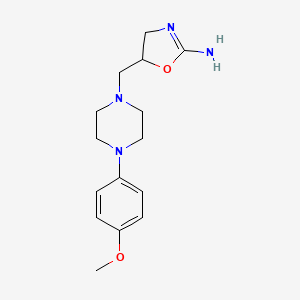
4,5-Dihydro-5-((4-(4-methoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and an oxazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with formaldehyde and a suitable amine to form the piperazine derivative.
Oxazoline Ring Formation: The piperazine derivative is then reacted with an appropriate oxazoline precursor under controlled conditions to form the oxazoline ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazoline ring, converting it to an oxazolidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. This modulation can result in therapeutic effects, such as alleviation of symptoms in psychiatric disorders.
Vergleich Mit ähnlichen Verbindungen
4-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the oxazoline ring.
2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanol: Similar structure with an ethanol group instead of the oxazoline ring.
Uniqueness: 5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine is unique due to the presence of both the piperazine and oxazoline rings, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
132786-14-2 |
|---|---|
Molekularformel |
C15H22N4O2 |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H22N4O2/c1-20-13-4-2-12(3-5-13)19-8-6-18(7-9-19)11-14-10-17-15(16)21-14/h2-5,14H,6-11H2,1H3,(H2,16,17) |
InChI-Schlüssel |
MBLSJHGGVBNRPT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


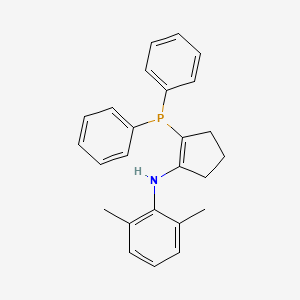
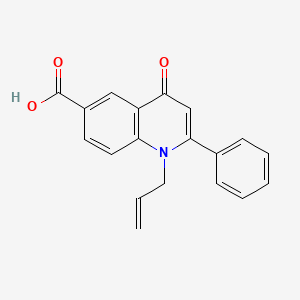

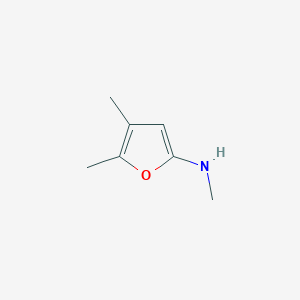
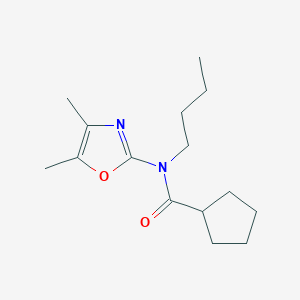
![[3-(1H-Pyrrol-1-yl)phenyl]acetic acid](/img/structure/B12879306.png)

![5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B12879311.png)
![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)
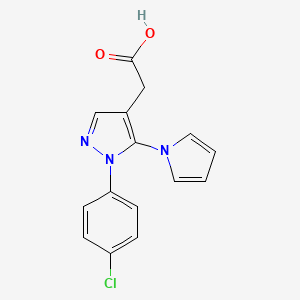


![3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12879336.png)
